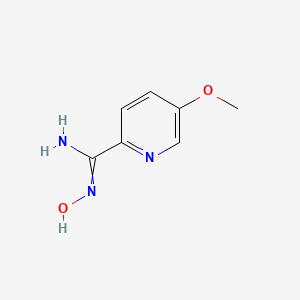

N'-hydroxy-5-methoxypyridine-2-carboximidamide

Vue d'ensemble

Description

N-hydroxy-5-methoxypyridine-2-carboximidamide, also known as N-hydroxy-5-methoxypyridine-2-carboximidamide, is a synthetic compound that has been used in a variety of scientific research applications. It is a highly versatile compound that has been used in a range of biochemical and physiological studies. This compound has been used to study the mechanism of action of drugs, as well as to identify potential therapeutic targets. In addition, it has been used to study the biochemical and physiological effects of drugs and to assess their potential for therapeutic use.

Applications De Recherche Scientifique

- Application : Amidoximes and oximes can be oxidized in vivo and release Nitric Oxide (NO), which is naturally synthesized in the human body and presents many beneficial biological effects, particularly on the cardiovascular system .

- Method : The oxidation of amidoximes and oximes can be studied in vitro using chemical reagents like 2-iodobenzoic acid (IBX) or IBX associated with tetraethylammonium bromide (TEAB) .

- Results : The key role played by cytochrome P450 or other dihydronicotinamide-adenine dinucleotide phosphate (NADPH)-dependent reductase pathways is demonstrated .

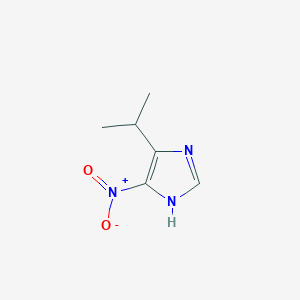

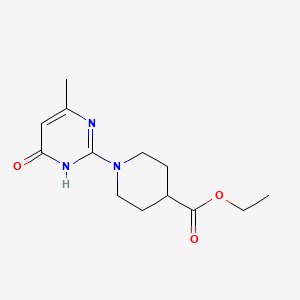

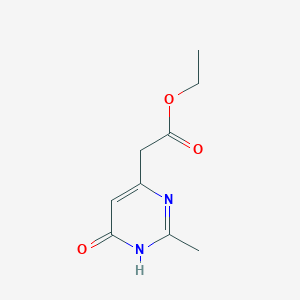

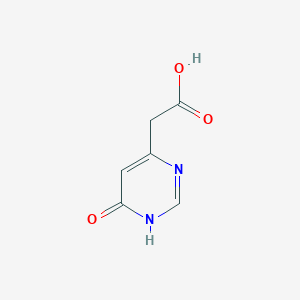

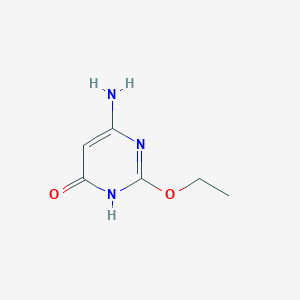

- Application : 2-pyridones and its derivatives have extensive applications in many fields such as biology, natural compounds, dyes, and fluorescent materials .

- Method : The synthetic methods of 2-pyridone have been extensively reviewed. Some methods include reactions based on pyridine rings, cyclization, and cycloaddition reactions .

- Results : The synthesis of 2-pyridone compounds is an important research field and has attracted a great deal of attention due to its versatile applications .

Amidoximes and Oximes as NO Donors

Synthesis of 2-pyridones

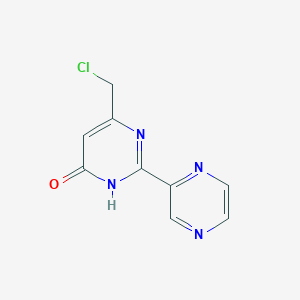

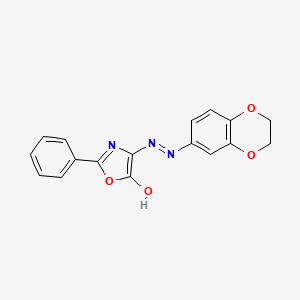

- Synthesis of 1,2,4-Oxadiazoles

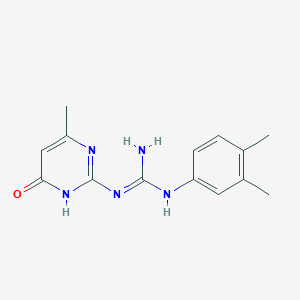

- Application : 1,2,4-Oxadiazoles are a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focus . They have been used in the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

- Method : An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .

- Results : The method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .

- Application : 1,2,4-Oxadiazoles are frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, ataluren is used for the treatment of Duchenne muscular dystrophy , azilsartan is applied for hypertension medication , and opicapone was approved as adjunctive therapy of Parkinson disease .

- Method : The synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . The reaction of amidoximes with carboxylic acids and wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids were studied .

- Results : The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles has been demonstrated .

- Application : 1,2,4-Oxadiazoles were utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

- Method : The synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . The reaction of amidoximes with carboxylic acids and wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids were studied .

- Results : The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles has been demonstrated .

Pharmaceutical Ingredients

Development of Energetic Materials and Sensors

Propriétés

IUPAC Name |

N'-hydroxy-5-methoxypyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-12-5-2-3-6(9-4-5)7(8)10-11/h2-4,11H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORAOLRMCSKVOSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 136242548 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418220.png)

![3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1418229.png)